
Methyl 3-amino-4-bromo-2,6-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4-bromo-2,6-dichlorobenzoate is an organic compound with the molecular formula C8H6BrCl2NO2 It is a derivative of benzoic acid and is characterized by the presence of amino, bromo, and dichloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-bromo-2,6-dichlorobenzoate typically involves the esterification of 3-amino-4-bromo-2,6-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-bromo-2,6-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, while the bromo and dichloro groups can undergo electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The amino group can engage in coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution, while electrophilic substitution may require reagents like bromine or chlorine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Diazonium salts and catalysts like copper(I) chloride are commonly used.
Major Products Formed
Substitution Reactions: Products may include substituted benzoates with different functional groups replacing the amino, bromo, or dichloro groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Coupling Reactions:
Scientific Research Applications
Methyl 3-amino-4-bromo-2,6-dichlorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-bromo-2,6-dichlorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-2,6-dichlorobenzoate: Lacks the amino group, which may affect its reactivity and applications.
Methyl 4-amino-3-bromo-2,6-dichlorobenzoate:
Methyl 3-amino-4-bromo-2,6-difluorobenzoate: Contains fluorine atoms instead of chlorine, leading to different chemical behavior.
Uniqueness
Methyl 3-amino-4-bromo-2,6-dichlorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H6BrCl2NO2 |
|---|---|
Molecular Weight |
298.95 g/mol |
IUPAC Name |
methyl 3-amino-4-bromo-2,6-dichlorobenzoate |
InChI |
InChI=1S/C8H6BrCl2NO2/c1-14-8(13)5-4(10)2-3(9)7(12)6(5)11/h2H,12H2,1H3 |
InChI Key |
YOQCJCDWQCJTHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1Cl)Br)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


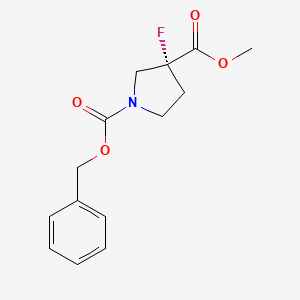
![1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900837.png)

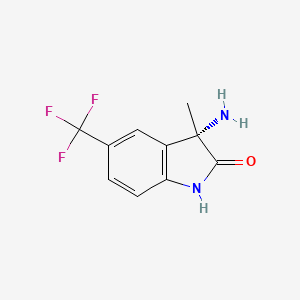
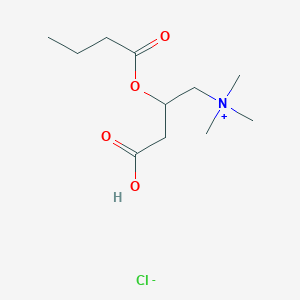
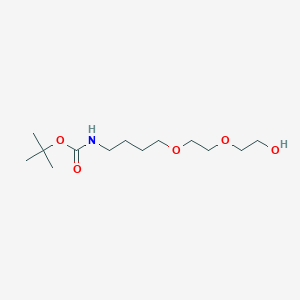
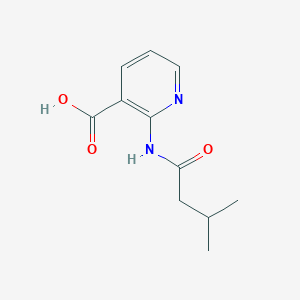

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrazolo[3,4-b]pyridine](/img/structure/B13900879.png)
![(2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine](/img/structure/B13900880.png)
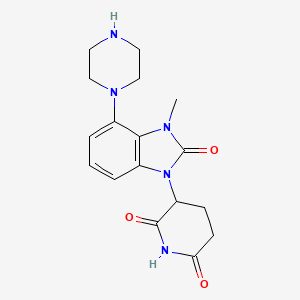
![Ethyl 5-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B13900909.png)
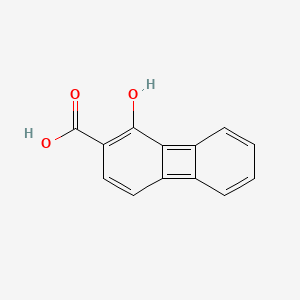
![3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13900927.png)
